methanone](/img/structure/B7458275.png)
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone, also known as FPQM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone is not fully understood, but it is believed to interact with various cellular pathways and proteins. It has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 and histone deacetylases. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been shown to inhibit cell proliferation and induce cell death in cancer cells. In addition, it has been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone research. One area of interest is the development of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone-based drugs for the treatment of cancer and viral infections. Another area of interest is the investigation of the potential use of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone as a tool for studying cellular pathways and proteins. Further studies are also needed to determine the safety and efficacy of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone and to understand its mechanism of action.
Méthodes De Synthèse
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with piperazine, followed by the reaction of the resulting compound with quinoline-2-carboxylic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-6-2-4-8-19(16)23-11-13-24(14-12-23)20(25)18-10-9-15-5-1-3-7-17(15)22-18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIIGIOOFIQZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)
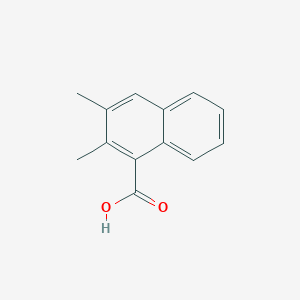
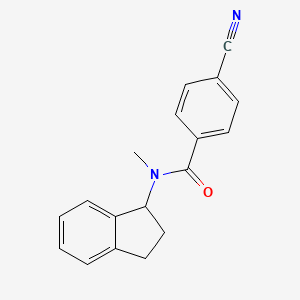
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
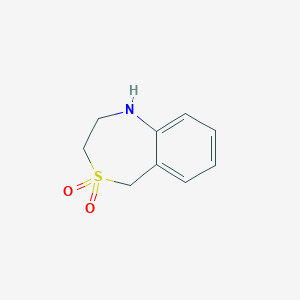
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)

![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
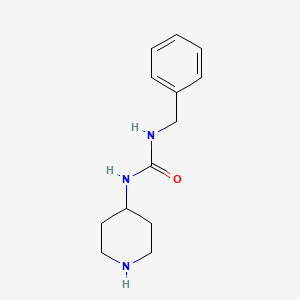
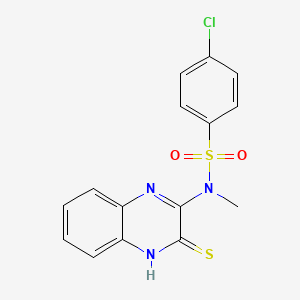

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)
